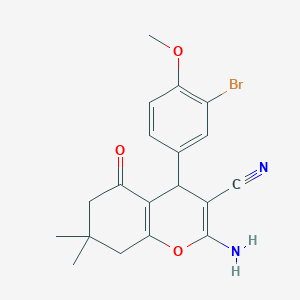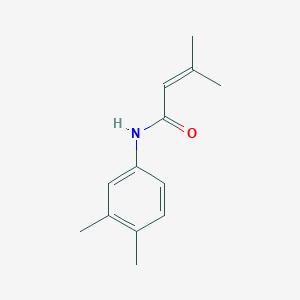![molecular formula C24H30N2O7 B5216055 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The compound acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also acts as a 5-HT1A receptor agonist, which enhances the activity of serotonin by binding to its receptors. This dual mechanism of action leads to an increase in the concentration of serotonin in the brain, which is associated with an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has been shown to increase the levels of serotonin and its metabolites in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and has a low toxicity profile. However, the compound has limitations in terms of its stability, solubility, and bioavailability. These factors need to be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for the research on 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate. One area of research could focus on the development of novel analogs with improved stability, solubility, and bioavailability. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, the compound could be studied for its potential use in the treatment of other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 1-(4-methoxyphenoxy)acetyl-4-(3-phenylpropyl)piperazine with oxalic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has shown potential in the treatment of various diseases, including depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. The compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.C2H2O4/c1-26-20-9-11-21(12-10-20)27-18-22(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19;3-1(4)2(5)6/h2-4,6-7,9-12H,5,8,13-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUJNZLWCWSVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)

![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)
![1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
